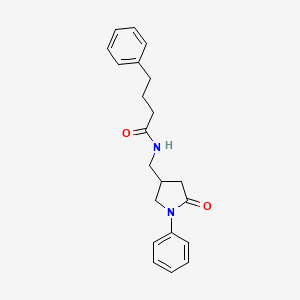

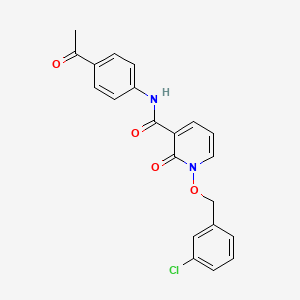

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as OPB-9195, and it is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. By inhibiting FAAH, OPB-9195 can increase the levels of endocannabinoids in the body, leading to various biochemical and physiological effects.

Applications De Recherche Scientifique

Chemical Synthesis and Mechanisms

Kinetics and Mechanism of Formation and Decomposition : A study explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides in sodium hydroxide solutions, showing the substrate undergoes ring closure to form substituted 1-phenylpyrrolidin-2-ones, further hydrolysed to substitution derivatives of sodium 4-amino-N-phenylbutanoates. This research provides insight into the kinetics and mechanisms involved in the formation and decomposition of compounds structurally related to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide (Sedlák et al., 2002).

Reductive Amination for Synthesis : Another study investigated the reductive amination of dicarbonyl compounds with (S)-valine methyl ester, leading to the synthesis of (S)-2-phenylpyrrolidine, showcasing a method potentially applicable for creating compounds with structural similarities to this compound (Manescalchi, Nardi, & Savoia, 1994).

Potential Therapeutic Uses and Activities

Antimicrobial and Antifungal Activities : The synthesis of derivatives involving reactions of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides has shown potential antimicrobial and antifungal activities. This implies that structurally related compounds, such as this compound, may possess similar bioactivities (Vaickelionienė et al., 2011).

Oxidative Arylmethylation Cascades : A novel metal-free oxidative 1,2-arylmethylation cascade of N-(arylsulfonyl)acrylamides for assembling 2,2-disubstituted-N-arylbutanamides offers a unique pathway for creating compounds with complex structures, including those related to this compound, demonstrating the synthetic versatility and potential applications of these chemical frameworks (Tan, Song, Hu, & Li, 2016).

Propriétés

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-20(13-7-10-17-8-3-1-4-9-17)22-15-18-14-21(25)23(16-18)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOALCPTURFAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616670.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2616671.png)

![methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2616672.png)

![4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2616679.png)

![2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol](/img/structure/B2616686.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2616688.png)